(-)-Borneol

Catalog No.
S521868
CAS No.
464-45-9
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Borneol

CAS Number

464-45-9

Product Name

(-)-Borneol

IUPAC Name

(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1

InChI Key

DTGKSKDOIYIVQL-SFVIPPHHSA-N

SMILES

CC1(C2CCC1(C(C2)O)C)C

Solubility

In water, 738 mg/L at 25 °C
Slightly soluble in propylene glycol
Soluble in alcohol and ether
Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils
Soluble (in ethanol)

Synonyms

(-)-Borneol; Linderol; NGAI camphor; 1-Bornyl alcohol;

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C

Isomeric SMILES

C[C@]12CCC(C1(C)C)CC2O

Description

The exact mass of the compound (-)-Borneol is 154.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 738 mg/l at 25 °cslightly soluble in propylene glycolsoluble in alcohol and etherslightly soluble in proylene glycol; very slightly soluble in water; insoluble in vegatable oilssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Compound: (-)-Borneol (L-borneol)
  • Origin: Occurs naturally in various plants, including rosemary (Salvia rosmarinus) and Cyperus rotundus [, ]. It's also a component of many essential oils [].
  • Significance: Borneol, particularly (-)-borneol, has been studied for its potential applications in various fields, including medicine (analgesic, anti-inflammatory), perfumery (due to its camphor-like scent), and insect repellency [, ].

Molecular Structure Analysis

  • (-)-Borneol is a bicyclic monoterpene alcohol, meaning it has a two-ringed structure derived from isoprene units and contains a hydroxyl group (OH) [].
  • Key features:
    • The hydroxyl group is located in an "endo" position, meaning it projects inwards from the bicyclic ring system [].
    • It exhibits chirality, existing as two mirror-image forms (enantiomers): (-)-borneol and (+)-borneol [].
  • Notable aspect: The specific chirality of borneol can influence its biological activity. In some cases, (-)-borneol is the more potent enantiomer [].

Chemical Reactions Analysis

  • Synthesis: Borneol can be extracted from natural sources or synthesized in the lab from various starting materials like alpha-pinene [].
  • Decomposition: Borneol can be oxidized to camphor using oxidizing agents like sodium hypochlorite []. However, reduction of camphor to borneol typically yields isoborneol (a structural isomer) instead [].
  • Balanced equation for borneol oxidation:2 C₁₀H₁₈O (borneol) + 3 NaClO (sodium hypochlorite) -> 2 C₁₀H₁₆O (camphor) + 3 NaCl (sodium chloride) + 3 H₂O (water) [needs citation]

Physical And Chemical Properties Analysis

  • Appearance: White to translucent solid with a camphor-like odor [, ].
  • Melting point: 208°C []
  • Boiling point: 217°C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and oils [, ].
  • Stability: Relatively stable under normal conditions [].
  • Borneol, particularly (-)-borneol, has been shown to activate TRPM8 channels, which are involved in the perception of coolness. This contributes to its cooling sensation similar to menthol [].
  • Additionally, research suggests that borneol might interact with other cellular pathways, potentially influencing inflammation and pain perception []. However, the precise mechanisms require further investigation.
  • Borneol is generally considered safe for topical use in low concentrations. However, ingestion of large amounts can cause adverse effects like nausea, vomiting, and dizziness [].
  • Flammability: Borneol is flammable and should be handled with care [].

Analgesic Effects

Studies suggest (-)-borneol possesses topical analgesic properties. A clinical trial demonstrated that a 25% (-)-borneol application significantly reduced postoperative pain compared to a placebo, showing efficacy comparable to topical nonsteroidal anti-inflammatory drugs (NSAIDs) []. Researchers believe (-)-borneol works by activating transient receptor potential (TRP) channels in sensory neurons, leading to a cooling sensation and pain relief [].

Anti-inflammatory Properties

(-)-Borneol exhibits anti-inflammatory effects in various models. Studies have shown its ability to reduce inflammation in lung tissue, potentially offering benefits for respiratory conditions like asthma and bronchitis []. The mechanism behind this effect is thought to involve suppressing the production of inflammatory mediators [].

Penetration Enhancement

(-)-Borneol demonstrates promise as a penetration enhancer for drug delivery. It can increase the permeability of cell membranes, facilitating the absorption of therapeutic agents across the skin and other biological barriers []. This property holds potential for improving the efficacy of topical medications and enhancing the delivery of drugs to targeted tissues.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes.
Liquid
White to off-white crystals; piney camphoraceous aroma

Color/Form

White to off-white crystals
White translucent lumps

XLogP3

2.7

Exact Mass

154.1358

Boiling Point

212 °C

Flash Point

150 °F (60 °C) /closed cup/

LogP

log Kow = 2.69

Odor

Piney, camphor-like odo

Appearance

Solid powder

Melting Point

202 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 1823 companies from 10 notifications to the ECHA C&L Inventory.;
H228 (99.01%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Borneol is white to off-white crystals or translucent lumps. One form has a pine odor and a mint-like taste. It is moderately soluble in water. Borneol occurs naturally in over 260 plants and is found in citrus peel oils, spices such as nutmeg, ginger and thyme. USE: Borneol is used as a food flavoring, fragrance and to make other chemicals. It is also used in traditional Chinese medicine. EXPOSURE: Workers that use borneol may breathe in mists or have direct skin contact. The general population may be exposed by consumption of food, some medications and breathing air. If borneol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: Eye and skin irritation can occur with contact to borneol. Skin allergy may occur in some people. Nose and throat irritation may occur when breathing in borneol. Headache, nausea, vomiting, dizziness and loss of consciousness can occur when breathing in high levels of borneol. Restlessness, difficulty concentrating, irritability and seizures may occur at extremely high levels. Animal studies evaluating the potential medical uses of borneol, including use as a pain killer and anti-inflammatory, have not reported toxic effects. No other data on the potential for borneol to cause toxic effects in laboratory animals were available. Data on the potential for borneol to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for borneol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Helps relieve the local itching and discomfort associated with hemorrhoids. Temporarily shrinks hemorrhoidal tissue and relieves burning. Temporarily provides a coating for relief of anorectal discomforts. Temporarily protects the inflamed, irritated anorectal surface to help make bowel movements less painful.
For the temporary relief of minor aches and pains of muscles and joints due to: arthritis - strains - bruises - sprains - simple backaches
Antibacterial
Borneol is consumed excessively in China and Southeast Asian countries particularly in combined formula for preventing cardiovascular disease, but few studies were conducted on its effects on thrombosis. In this study, the antithrombotic and antiplatelet activities of borneol were investigated on thrombosis in vivo and on platelet aggregation ex-vivo. In addition, the coagulation parameters and influence on fibrinolytic activity were also assessed. The results showed that borneol had concentration dependent inhibitory effects on arterio-venous shunt and venous thrombosis but no effect on ADP and AA-induced platelet aggregation. Meanwhile, borneol prolonged the coagulation parameters for prothrombin time (PT) and thrombin time (TT), but did not show any fibrinolytic activity. It suggested that the antithrombotic activity of borneol and its action in combined formula for preventing cardiovascular diseases might be due to anticoagulant activity rather than antiplatelet activity. /Traditional medicine/
Borneol has a wide range of uses. It aids the digestive system by stimulating the production of gastric juices; tones the heart and improves circulation; treats bronchitis, coughs and colds; can relieve pain caused by rheumatic diseases and sprains; reduces swelling; relives stress; and can be used as a tonic to promote relaxation and reduce exhaustion. In some parts of the world, it is even used as an insect repellant. /Traditional medicine/
In traditional Chinese medicine, borneol has an acrid, bitter taste and cool properties. It is associated with the heart, lung, liver and spleen meridians.

Vapor Pressure

5.02X10-2 mm Hg at 25 °C

Pictograms

Flammable

Flammable

Other CAS

507-70-0

Associated Chemicals

(-)-Borneol or 1-Borneol; 464-45-9
(+)-Borneol; 464-43-7
Isobornyl acetate; 125-12-2

Wikipedia

(-)-borneol

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Fire Hazards -> Flammable - 2nd degree
Cosmetics -> Undefined function

Methods of Manufacturing

Racemic borneol is prepared synthetically by reduction of camphor or from pinene.
Although borneol is not an herb per se, it is nevertheless a common ingredient in many traditional Chinese herbal formulas. Borneol is actually a compound derived from dryobalanops aromitaca, a tree that belongs to the teak family. The compound is formed by tapping the trunk of the tree, then cooling the substance and allowing it to harden into a clear crystalline substance. Although some borneol is still made by tapping trees, the vast majority of it is created synthetically from turpentine oil or camphor. The compound is ground down into a fine powder before it can be used medicinally.

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S,2R,4S)-: ACTIVE
All other chemical product and preparation manufacturing
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-rel-: ACTIVE
The major product in perfumery, by far, is isobornyl acetate; borneol being used at about one-tenth the volume of the former. The most important use for isoborneol is as an intermediate for camphor.

Analytic Laboratory Methods

Constituents of lavandula dentata oil (including borneol) were identified by two GLS-MS systems.
Borneol was identified in sage oil by TLC.
In this work, microwave-assisted extraction (MAE) followed by gas chromatography with flame ionization detector (GC-FID) was developed for the rapid determination of camphor and borneol in three traditional Chinese medicines (TCM): Chrysanthemi indici, Flos Chrysanthemi indici and Amomum villosum lour. The optimal MAE conditions obtained were: acetone for solvent, with solvent having sample ratio of 12:1 (v/w); microwave power of 380 W, and an irradiation time of 4 min. Method validations were also studied. To demonstrate the proposed method, ultrasonic-assisted extraction (UAE) and steam distillation (SD), followed by GC-FID, were used to analyze camphor and borneol in the three TCMs. The close results were obtained by the three methods. The results showed that the proposed MAE-GC-FID is a simple, rapid, and reliable method for quantitative analysis of camphor and borneol in TCM, and is also a potential tool for TCM quality assessment.

Clinical Laboratory Methods

Rat plasma samples were prepared using liquid-liquid microextraction: 70 uL of plasma sample (containing 125 nmol/L naphthalene as the internal standard) was extracted with 35 uL of n-hexane. The resulting n-hexane extract (20 uL) was introduced into a gas chromatography/mass spectrometry system using programmable temperature vaporizing-based large-volume injection. The assay was validated to demonstrate its reliability for the intended use. Using this assay, pharmacokinetic studies of Bingpian, synthetic Bingpian, and Fufang-Danshen tablets (containing synthetic Bingpian) were conducted in rats. ... The extraction efficiency for the analytes and the internal standard from plasma was almost constant with decrease in n-hexane-to-plasma volume ratio, thus enabling a small volume of extracting solvent to be used for sample preparation, and enhancing the assay sensitivity. The lower quantification limit for measuring borneol, isoborneol, and camphor in plasma was 0.98 nmol/L, which was 33-330 times more sensitive than those reported earlier for Bingpian and synthetic Bingpian. The applicability of the miniaturized liquid-liquid extraction technique could be extended to measure other volatile and nonvolatile medicinal compounds in biomatrices, which can be predicted according to the analytes' octanol/water distribution coefficient (logD) and acid dissociation constant (pKa).

Interactions

To investigate the enhancing effect of borneol on transcorneal permeation of compounds with different hydrophilicities and molecular sizes. Six compounds, namely rhodamine B, sodium-fluorescein, fluorescein isothiocyanate (FITC) dextrans of 4, 10, 20 and 40 kDa were selected as model drugs. Permeation studies were performed using excised cornea of rabbits by a Franz-type diffusion apparatus. The safety of borneol was assessed on the basis of corneal hydration level and Draize eye test. The application of 0.2% borneol to the cornea increased the apparent permeability coefficient by 1.82-(p<0.05), 2.49-(p<0.05), 4.18-(p<0.05), and 1.11-fold (not significant) for rhodamine B, sodium-fluorescein, FITC-dextrans of 4 and 10 kDa, respectively. No significant permeability enhancement of FITC dextrans of 10, 20 and 40 kDa with borneol was found compared to control. The permeability coefficient enhanced by 0.2% borneol was linear correlated to the molecular weight of model drugs (R(2)=0.9976). With the 0.05%, 0.1% and 0.2% borneol application, the corneal hydration values were <83% and Draize scores were <4. Borneol may improve the transcorneal penetration of both hydrophilic and lipophilic compounds without causing toxic reactions, especially hydrophilic ones. Furthermore, 0.2% borneol can enhance the permeation of hydrophilic compounds with molecular weight This study was to investigate the synergistic effect of natural borneol/curcumin (NB/Cur) on growth and apoptosis in A375 human melanoma cell line by MTT assay, flow cytometry and Western blotting. Our results demonstrated that NB effectively synergized with Cur to enhance its antiproliferative activity on A375 human melanoma cells by induction of apoptosis, as evidenced by an increase in sub-G1 cell population, DNA fragmentation, PARP cleavage, and caspase activation. Further mechanistic studies by Western blotting showed that after treatment of the cells with NB/Cur, up-regulation of the expression level of phosphorylated JNK and down-regulation of the expression level of phosphorylated ERK and Akt contributed to A375 cells apoptosis. Moreover, NB also potentiated Cur to trigger intracellular ROS overproduction and the DNA damage with up-regulation of the expression level of phosphorylated ATM, phosphorylated Brca1 and phosphorylated p53. The results indicate the combinational application potential of NB and Cur in treatments of cancers.

Dates

Modify: 2023-08-15
1: Liang CJ, Li JH, Zhang Z, Zhang JY, Liu SQ, Yang J. Suppression of MIF-induced neuronal apoptosis may underlie the therapeutic effects of effective components of Fufang Danshen in the treatment of Alzheimer's disease. Acta Pharmacol Sin. 2018 May 17. doi: 10.1038/aps.2017.210. [Epub ahead of print] PubMed PMID: 29770796.
2: Mojarrad M, Hosseini Sarghein S, Sonboli A. Chemical diversity of the essential oils of twenty populations of Tanacetum polycephalum Sch. Bip. from Iran. Nat Prod Res. 2018 May 16:1-4. doi: 10.1080/14786419.2018.1474468. [Epub ahead of print] PubMed PMID: 29768020.
3: Yuan G, Zhang R, Chen X, Wang B, Guo R. A simple and economical method of gas chromatography-mass spectrometry to determine the presence of 6 pesticides in human plasma and its clinical application in patients with acute poisoning. Biosci Trends. 2018;12(2):201-207. doi: 10.5582/bst.2018.01043. PubMed PMID: 29760359.
4: Cardia GFE, Silva-Filho SE, Silva EL, Uchida NS, Cavalcante HAO, Cassarotti LL, Salvadego VEC, Spironello RA, Bersani-Amado CA, Cuman RKN. Effect of Lavender (Lavandula angustifolia) Essential Oil on Acute Inflammatory Response. Evid Based Complement Alternat Med. 2018 Mar 18;2018:1413940. doi: 10.1155/2018/1413940. eCollection 2018. PubMed PMID: 29743918; PubMed Central PMCID: PMC5878871.
5: Song FJ, Fan B, Sun J. [Explore compatibility mechanism of Xingnaojing injection in treating cerebral infarction based on network pharmacology]. Zhongguo Zhong Yao Za Zhi. 2018 Apr;43(7):1366-1372. doi: 10.19540/j.cnki.cjcmm.20180115.011. Chinese. PubMed PMID: 29728025.
6: Dong T, Chen N, Ma X, Wang J, Wen J, Xie Q, Ma R. The protective roles of L-borneolum, D-borneolum and synthetic borneol in cerebral ischaemia via modulation of the neurovascular unit. Biomed Pharmacother. 2018 Jun;102:874-883. doi: 10.1016/j.biopha.2018.03.087. Epub 2018 Apr 5. PubMed PMID: 29728011.
7: Liu F, DU X, Liu PR, Sun YH, Zhang YM. Screening and analysis of key active constituents in Guanxinshutong capsule using mass spectrum and integrative network pharmacology. Chin J Nat Med. 2018 Apr;16(4):302-312. doi: 10.1016/S1875-5364(18)30060-8. PubMed PMID: 29703330.
8: Yuan X, Fei F, Sun H, Xiao C, Zhao X, Zhang Y, Zheng X. Tanshinol borneol ester on nanostructured lipid carriers has longer brain and systemic effector retention and better antioxidant activity in vivo. Int J Nanomedicine. 2018 Apr 12;13:2265-2274. doi: 10.2147/IJN.S159789. eCollection 2018. PubMed PMID: 29695905; PubMed Central PMCID: PMC5905822.
9: Noroozisharaf A, Kaviani M. Effect of soil application of humic acid on nutrients uptake, essential oil and chemical compositions of garden thyme (Thymus vulgaris L.) under greenhouse conditions. Physiol Mol Biol Plants. 2018 May;24(3):423-431. doi: 10.1007/s12298-018-0510-y. Epub 2018 Mar 2. PubMed PMID: 29692550; PubMed Central PMCID: PMC5911258.
10: Ghaffari Z, Rahimmalek M, Sabzalian MR. Variations in Essential Oil Composition and Antioxidant Activity in Perovskia abrotanoides Kar. Collected from Different Regions in Iran. Chem Biodivers. 2018 Apr 23:e1700565. doi: 10.1002/cbdv.201700565. [Epub ahead of print] PubMed PMID: 29687655.
11: Meng X, Dong X, Wang W, Yang L, Zhang X, Li Y, Chen T, Ma H, Qi D, Su J. Natural Borneol Enhances Paclitaxel-Induced Apoptosis of ESCC Cells by Inactivation of the PI3K/AKT. J Food Sci. 2018 May;83(5):1436-1443. doi: 10.1111/1750-3841.14143. Epub 2018 Apr 16. PubMed PMID: 29660811.
12: Wu T, Zhang A, Lu H, Cheng Q. The Role and Mechanism of Borneol to Open the Blood-Brain Barrier. Integr Cancer Ther. 2018 Apr 1:1534735418767553. doi: 10.1177/1534735418767553. [Epub ahead of print] PubMed PMID: 29652199.
13: Song H, Wei M, Zhang N, Li H, Tan X, Zhang Y, Zheng W. Enhanced permeability of blood-brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle. Int J Nanomedicine. 2018 Mar 28;13:1869-1879. doi: 10.2147/IJN.S161237. eCollection 2018. PubMed PMID: 29636606; PubMed Central PMCID: PMC5880572.
14: Li Y, Ruan X, Chen T, Gao J, Wang X. Anti-apoptotic effect of Suxiao Jiuxin Pills against hypoxia-induced injury through PI3K/Akt/GSK3β pathway in HL-1 cardiomyocytes. J Chin Med Assoc. 2018 Apr 7. pii: S1726-4901(18)30071-6. doi: 10.1016/j.jcma.2018.02.002. [Epub ahead of print] PubMed PMID: 29636230.
15: Amiresmaeili A, Roohollahi S, Mostafavi A, Askari N. Effects of oregano essential oil on brain TLR4 and TLR2 gene expression and depressive-like behavior in a rat model. Res Pharm Sci. 2018 Apr;13(2):130-141. doi: 10.4103/1735-5362.223795. PubMed PMID: 29606967; PubMed Central PMCID: PMC5842484.
16: Cutillas AB, Carrasco A, Martinez-Gutierrez R, Tomas V, Tudela J. Thyme essential oils from Spain: Aromatic profile ascertained by GC-MS, and their antioxidant, anti-lipoxygenase and antimicrobial activities. J Food Drug Anal. 2018 Apr;26(2):529-544. doi: 10.1016/j.jfda.2017.05.004. Epub 2017 Jun 15. PubMed PMID: 29567222.
17: Ruan XF, Li YJ, Ju CW, Shen Y, Lei W, Chen C, Li Y, Yu H, Liu YT, Kim IM, Wang XL, Weintraub NL, Tang Y. Exosomes from Suxiao Jiuxin pill-treated cardiac mesenchymal stem cells decrease H3K27 demethylase UTX expression in mouse cardiomyocytes in vitro. Acta Pharmacol Sin. 2018 Apr;39(4):579-586. doi: 10.1038/aps.2018.18. Epub 2018 Mar 15. PubMed PMID: 29542684; PubMed Central PMCID: PMC5888694.
18: Ruan XF, Ju CW, Shen Y, Liu YT, Kim IM, Yu H, Weintraub N, Wang XL, Tang Y. Suxiao Jiuxin pill promotes exosome secretion from mouse cardiac mesenchymal stem cells in vitro. Acta Pharmacol Sin. 2018 Apr;39(4):569-578. doi: 10.1038/aps.2018.19. Epub 2018 Mar 15. PubMed PMID: 29542682; PubMed Central PMCID: PMC5888695.
19: Wang S, Tan N, Ma C, Wang J, Jia P, Liu J, Yang Y, Xie Z, Zhao K, Zheng X. Inhibitory Effects of Benzaldehyde, Vanillin, Muscone and Borneol on P-Glycoprotein in Caco-2 Cells and Everted Gut Sac. Pharmacology. 2018;101(5-6):269-277. doi: 10.1159/000487144. Epub 2018 Mar 2. PubMed PMID: 29502118.
20: Pitakpawasutthi Y, Palanuvej C, Ruangrungsi N. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone. J Adv Pharm Technol Res. 2018 Jan-Mar;9(1):26-31. doi: 10.4103/japtr.JAPTR_147_17. PubMed PMID: 29441321; PubMed Central PMCID: PMC5801584.

Explore Compound Types